molecular formula C22H28N4O2 B3816658 N-[2-(acetylamino)phenyl]-2-{[(3S)-1-benzylpiperidin-3-yl]amino}acetamide

N-[2-(acetylamino)phenyl]-2-{[(3S)-1-benzylpiperidin-3-yl]amino}acetamide

Cat. No. B3816658
M. Wt: 380.5 g/mol
InChI Key: JDAIJRSJFXRSHL-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2-{[(3S)-1-benzylpiperidin-3-yl]amino}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NAPA and has been extensively studied for its unique properties that make it suitable for use in scientific research.

Mechanism of Action

NAPA acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates these receptors in the brain. This activation leads to an increase in dopamine levels, which can have various effects on the body, including increased motivation, improved cognitive function, and enhanced mood.
Biochemical and Physiological Effects:
NAPA has been shown to have various biochemical and physiological effects on the body. These include an increase in dopamine release, improved cognitive function, and enhanced motivation. Additionally, NAPA has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAPA in lab experiments is its ability to selectively activate dopamine D1 receptors. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using NAPA is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are numerous future directions for the use of NAPA in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, NAPA may be useful in the development of new drugs that target dopamine receptors for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the potential applications of NAPA in these areas.

Scientific Research Applications

NAPA has been widely used in scientific research due to its ability to act as a selective dopamine D1 receptor agonist. This property makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-[[(3S)-1-benzylpiperidin-3-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17(27)24-20-11-5-6-12-21(20)25-22(28)14-23-19-10-7-13-26(16-19)15-18-8-3-2-4-9-18/h2-6,8-9,11-12,19,23H,7,10,13-16H2,1H3,(H,24,27)(H,25,28)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAIJRSJFXRSHL-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CNC2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CN[C@H]2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-2-{[(3S)-1-benzylpiperidin-3-yl]amino}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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